molecular formula C7H6N2O B8533204 2H-pyrido[4,3-b][1,4]oxazine CAS No. 255-09-4

2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B8533204
CAS No.: 255-09-4
M. Wt: 134.14 g/mol
InChI Key: PLNRPLMJMUWYAV-UHFFFAOYSA-N
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Description

2H-Pyrido[4,3-b][1,4]oxazine (CAS 255-09-4) is an organic compound with the molecular formula C7H6N2O and a molecular weight of 134.14 g/mol . This pyridooxazine scaffold serves as a key synthetic intermediate and privileged structure in medicinal chemistry for developing novel bioactive molecules. Its primary research value lies in its application as a potential anticancer agent; studies have shown that substituted derivatives of this core structure have been synthesized and evaluated for their biological activity . Specifically, these compounds have demonstrated effects upon the proliferation and the mitotic index of cultured L1210 cells, a standard murine leukemia cell line used in oncology research, and have also been studied for their impact on the survival of mice bearing P388 leukemia, highlighting its significance in early anticancer drug discovery . The mechanism of action for such pyridooxazine derivatives, while dependent on the specific substituents, often involves interference with cell cycle progression, making them a subject of interest for developing new chemotherapeutic strategies . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

255-09-4

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2H-pyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C7H6N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-3,5H,4H2

InChI Key

PLNRPLMJMUWYAV-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(O1)C=CN=C2

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has indicated that 2H-pyrido[4,3-b][1,4]oxazine and its derivatives exhibit a range of biological activities:

  • Anticancer Properties : A notable study demonstrated that derivatives of 2H-pyrido[3,2-b][1,4]oxazine can induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway. This pathway is crucial for tumor growth and metastasis. The lead compound identified in this study showed significant growth inhibition in several cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Compounds related to this compound have been evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives possess significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Related compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This suggests potential applications in treating chronic inflammatory disorders .

Case Study 1: Anticancer Activity

In a study focused on hepatocellular carcinoma (HCC), researchers synthesized a series of N-substituted derivatives of 2H-pyrido[3,2-b][1,4]oxazine. One derivative was shown to significantly inhibit cell proliferation by downregulating NF-κB activity. In vivo tests demonstrated that this compound could reduce tumor growth in mouse models at doses as low as 50 mg/kg .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several synthesized derivatives based on the oxazine structure. Using the disc diffusion method, these compounds exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria. The study concluded that specific modifications to the oxazine ring could enhance antimicrobial activity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the oxazine ring, yielding functionalized derivatives. Key findings include:

Oxidizing Agent Conditions Product Reference
Hydrogen peroxideAqueous medium, 60–80°C3-Oxo-2H-pyrido[4,3-b]oxazine
Potassium permanganateAcidic conditions, refluxRing-opened dicarboxylic acids

Oxidation typically targets the methylene group adjacent to the oxygen atom, forming ketone derivatives or further degrading the ring system under vigorous conditions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyridine ring, enabling functionalization:

Electrophilic Substitution

Reagent Position Product Reference
Bromine (Br₂)C-88-Bromo-2H-pyrido[4,3-b]oxazine
Chloroacetyl chlorideC-77-Chloroacetyl-2H-pyrido[4,3-b]oxazine

Nucleophilic Substitution

Reagent Conditions Product Reference
EthylamineDMF, 100°C, 12 hrs9-Ethylamino-2H-pyrido[4,3-b]oxazine
Sodium methoxideMethanol, refluxMethoxy-substituted derivatives

Substitution regioselectivity is influenced by the electron-withdrawing effects of the oxazine oxygen .

Ring-Opening Reactions

Acid-mediated cleavage of the oxazine ring produces biologically relevant intermediates:

Reagent Conditions Product Reference
Concentrated HClReflux, 48 hrsEthyl 5,6-diamino-4-hydroxypyridin-2-ylcarbamate
H₂SO₄ (50% v/v)80°C, 24 hrsPyridine-2,3-diamine derivatives

This reaction is critical for generating pharmacologically active metabolites .

Key Precursors and Conditions

The compound is synthesized via cyclocondensation:

Starting Material Reagent Conditions Yield Reference
2-Acetamido-3-hydroxypyridine2-ChloroacrylonitrileAcetonitrile, K₂CO₃, reflux, 8 hrs77%
2-Acetamido-3-hydroxypyridineEthyl 2-chloroacrylateDMF, Cs₂CO₃, 120°C, 6 hrs68%

Green chemistry adaptations employ visible light-promoted, catalyst-free protocols to enhance sustainability.

Mechanistic Insights

  • Oxazine Ring Formation : Proceeds via Michael addition of the amide group to α-halo carbonyl compounds, followed by intramolecular cyclization .

  • Regioselectivity : Acetonitrile solvent preferentially directs substitution to the C-7 position due to polar aprotic effects .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Temperature Effects : Reactions above 100°C risk decarboxylation or polymerization byproducts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,4-oxazine scaffold is a versatile pharmacophore, and structural analogs of 2H-pyrido[4,3-b][1,4]oxazine exhibit diverse biological and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Key Features Biological Activity/Applications Reference
This compound C₇H₈N₂O Fused pyridine-oxazine core; modifiable at N and C positions Potential mGluR5 PAM activity (EC₅₀ ~50 nM)
2H-Benzo[b][1,4]oxazine C₈H₇NO Benzene fused to oxazine; halogen substituents enhance hypoxia targeting Cytotoxicity in hypoxic cancer cells
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine C₇H₈N₂O Regioisomer with [3,2-b] fusion; improved aqueous solubility mGluR5 PAM (EC₅₀ <500 nM)
8-Bromo-2H-pyrido[4,3-b][1,4]oxazine C₇H₇BrN₂O Bromine substitution at C8; increased molecular weight (215.05 g/mol) Building block for anticancer agents
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazine C₉H₁₂N₂O Methyl groups enhance steric bulk; altered pharmacokinetics Under investigation for CNS applications

Key Findings

Regioisomerism Effects: The pyrido[4,3-b] regioisomer (target compound) demonstrates superior metabolic stability compared to the pyrido[3,2-b] variant, as seen in mGluR5 positive allosteric modulator (PAM) studies. For example, 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine derivatives (e.g., compound 97) showed EC₅₀ values of 50 nM with enhanced solubility, while [3,2-b] analogs required phenoxy linkers for activity .

Substituent Impact :

  • Halogenation (e.g., bromine at C8) increases molecular weight and lipophilicity, making derivatives like 8-bromo-2H-pyrido[4,3-b][1,4]oxazine suitable for radiopharmaceuticals or PET imaging .
  • Methyl groups (e.g., 2,2-dimethyl derivatives) improve blood-brain barrier penetration, critical for central nervous system (CNS) drug candidates .

Pyrido-oxazines with phenoxy linkers (e.g., compound 96) show micromolar-level activity against mGluR5, whereas acetylene-linked analogs are inactive .

Synthetic Accessibility :

  • The pyrido[4,3-b] scaffold is synthesized via one-pot cyclization using K₂CO₃/CH₃CN, while benzo-oxazines require multistep routes involving nitrosonaphthalene intermediates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H-pyrido[4,3-b][1,4]oxazine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The core scaffold can be synthesized via cyclization reactions using substituted pyridine precursors. For example, amide or ester intermediates are often cyclized under acidic or basic conditions. Key parameters include solvent choice (e.g., 1,4-dioxane for hydrazine-mediated cyclization ), temperature control (80–120°C), and catalyst selection (e.g., iodine for oxidative coupling ). Optimization involves monitoring by TLC or HPLC to minimize side products like over-oxidized species.

Q. How can the purity and structural identity of this compound derivatives be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and ring fusion (e.g., coupling constants for diastereotopic protons ).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas.
  • X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs .
  • HPLC purity assessment : Ensure ≥95% purity with C18 columns and acetonitrile/water gradients .

Q. What stability considerations are critical for storing this compound compounds?

  • Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Stability varies with substituents: electron-withdrawing groups (e.g., nitro) enhance stability, while electron-donating groups (e.g., methoxy) may require lyophilization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives in drug discovery?

  • Methodological Answer :

  • Substituent variation : Introduce halogens (e.g., bromine at position 8 ) or heterocycles (e.g., triazolo-pyridazine ) to modulate bioactivity.
  • Pharmacophore mapping : Use docking studies (AutoDock, Schrödinger) to predict binding to targets like CRF-1 receptors .
  • Functional assays : Test antiproliferative activity via MTT assays (e.g., IC50_{50} values for endothelial/tumor cell lines ).

Q. What strategies resolve contradictory data in biological activity profiles of this compound analogs?

  • Methodological Answer :

  • Metabolic stability analysis : Use liver microsomes to identify rapid degradation (e.g., benzylic ether oxidation in AstraZeneca derivatives ).
  • Off-target screening : Employ kinase panels or proteome profiling to rule out nonspecific effects.
  • Crystallographic validation : Compare active/inactive conformations bound to targets (e.g., thrombin vs. fibrinogen receptor ).

Q. How does fluorine substitution impact the physicochemical and pharmacological properties of this compound derivatives?

  • Methodological Answer : Fluorine enhances metabolic stability and bioavailability via:

  • Hydrogen bonding : Fluorine at position 9 in fluoroquinolone analogs improves DNA gyrase binding .
  • Lipophilicity modulation : LogP reductions improve solubility (e.g., tetrafluoropyridine derivatives ).
  • Electrostatic effects : Fluorine’s electron-withdrawing nature stabilizes aromatic intermediates during synthesis .

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